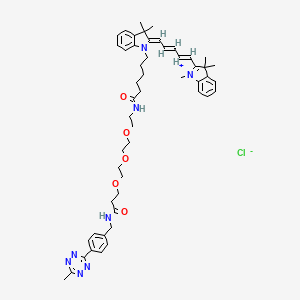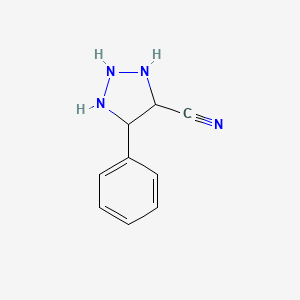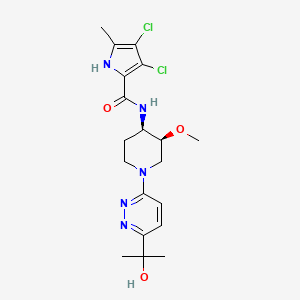
D-Val-Gly-Arg-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
D-Val-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Reagents: Proteases such as tissue plasminogen activator, multicatalytic proteinase.
Conditions: Typically, these reactions are carried out in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator .
Scientific Research Applications
D-Val-Gly-Arg-pNA is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in biological processes.
Medicine: Utilized in diagnostic assays to measure the activity of proteases in blood samples.
Industry: Employed in the development of pharmaceuticals and in quality control processes .
Mechanism of Action
D-Val-Gly-Arg-pNA acts as a substrate for proteases. When a protease cleaves the peptide bond in this compound, p-nitroaniline is released. This release can be monitored spectrophotometrically, providing a measure of the protease’s activity. The molecular targets are the peptide bonds within the substrate, and the pathway involves the hydrolysis reaction catalyzed by the protease .
Comparison with Similar Compounds
Similar Compounds
D-Ile-Pro-Arg-AMC: Another chromogenic substrate used for similar purposes.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used in assays for different proteases.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Another substrate for protease activity assays
Uniqueness
D-Val-Gly-Arg-pNA is unique due to its specific sequence and its use as a chromogenic substrate for tissue plasminogen activator and multicatalytic proteinase. Its ability to release a measurable chromophore upon hydrolysis makes it particularly valuable in various biochemical assays .
Properties
Molecular Formula |
C19H29N7O6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-2-[[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1 |
InChI Key |
YRUQJFWWOGGSJA-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)






![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)


